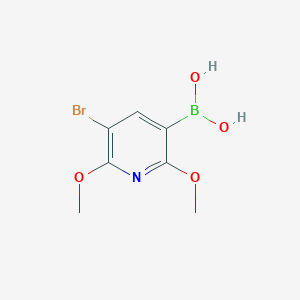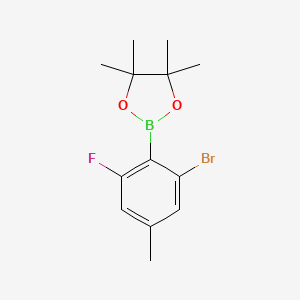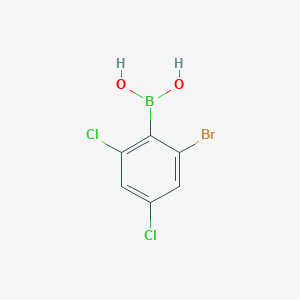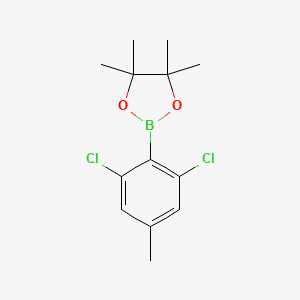
Nickel;sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel sulfane, also known as nickel sulfide, is an inorganic compound with the formula NiS. It is a black solid that is insoluble in water. Nickel sulfide occurs naturally as the mineral millerite and is an important source of nickel in the mining industry. It is used in various industrial applications, including as a catalyst in chemical reactions and in the production of nickel alloys.
Mecanismo De Acción
Target of Action
Nickel sulfide (NiS) is a versatile compound with a wide range of applications, from catalysis to environmental remediation . Its primary targets are often dependent on the specific application. For instance, in environmental applications such as water purification, NiS targets pollutants for degradation . In the context of bioleaching, NiS interacts with microbial cells, enabling metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Mode of Action
The interaction of NiS with its targets involves complex chemical reactions. In the case of atomic layer deposition, NiS interacts with amidine metal precursors, leading to the formation of sulfhydrylated groups on the surface . In bioleaching, NiS dissolution occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . In photocatalytic applications, NiS can be modified through metal and non-metal doping, heterojunction, and nanocomposite formation for enhanced photocatalytic performance .
Biochemical Pathways
NiS affects various biochemical pathways. In microbial bioleaching, the dissolution of metal sulfides occurs via the thiosulfate or polysulfide pathway . In human epithelial cells, NiS can cause oxidative stress, genomic DNA damage, epigenetic effects, and regulation of gene expression by activating certain transcription factors .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NiS is limited. It’s known that nis is insoluble in water , which could impact its bioavailability and distribution in biological systems
Result of Action
The molecular and cellular effects of NiS action are diverse and context-dependent. In human epithelial cells, NiS can cause oxidative stress, genomic DNA damage, and changes in gene expression . In environmental applications, NiS can degrade pollutants, contributing to water purification .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NiS. For instance, in photocatalytic applications, the performance of NiS can be influenced by factors such as light intensity and the presence of other substances . In bioleaching, the efficiency of NiS dissolution can be affected by the mineralogy of the metal sulfides and their acid solubility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel sulfane can be synthesized through several methods:
Direct Combination: Nickel metal reacts with sulfur at high temperatures to form nickel sulfide. [ \text{Ni} + \text{S} \rightarrow \text{NiS} ]
Precipitation: Nickel ions in solution react with hydrogen sulfide gas to precipitate nickel sulfide. [ \text{Ni}^{2+} + \text{H}_2\text{S} \rightarrow \text{NiS} + 2\text{H}^+ ]
Solid-State Metathesis: Nickel chloride reacts with sodium sulfide to form nickel sulfide and sodium chloride. [ \text{NiCl}_2 + \text{Na}_2\text{S} \rightarrow \text{NiS} + 2\text{NaCl} ]
Industrial Production Methods: In industrial settings, nickel sulfide is often produced as a byproduct of nickel refining processes. The most common method involves the roasting of nickel ores in the presence of sulfur to produce nickel sulfide.
Types of Reactions:
Oxidation: Nickel sulfide can be oxidized to nickel oxide in the presence of oxygen. [ \text{NiS} + 1.5\text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
Reduction: Nickel sulfide can be reduced to nickel metal using hydrogen gas. [ \text{NiS} + \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{S} ]
Substitution: Nickel sulfide can react with halogens to form nickel halides. [ \text{NiS} + \text{Cl}_2 \rightarrow \text{NiCl}_2 + \text{S} ]
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at high temperatures.
Reduction: Requires hydrogen gas at elevated temperatures.
Substitution: Requires halogen gases like chlorine or bromine.
Major Products:
Oxidation: Nickel oxide and sulfur dioxide.
Reduction: Nickel metal and hydrogen sulfide.
Substitution: Nickel halides and elemental sulfur.
Aplicaciones Científicas De Investigación
Nickel sulfane has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in various chemical reactions, including hydrogenation and desulfurization processes.
Energy Storage: Nickel sulfide is used in the development of energy storage devices such as batteries and supercapacitors due to its high electrochemical activity.
Material Science: Employed in the synthesis of nanostructured materials for advanced technological applications.
Environmental Science: Used in the removal of heavy metals from wastewater through precipitation and adsorption processes.
Comparación Con Compuestos Similares
Nickel sulfane can be compared with other metal sulfides such as:
Cobalt Sulfide (CoS): Similar in structure and used in similar applications, but cobalt sulfide has different electrochemical properties.
Iron Sulfide (FeS): Also used in catalysis and energy storage, but iron sulfide is less stable and has different reactivity.
Copper Sulfide (CuS): Used in semiconductor applications, copper sulfide has different electrical properties compared to nickel sulfide.
Nickel sulfane is unique due to its high electrochemical activity, stability, and versatility in various applications, making it a valuable compound in both industrial and research settings.
Propiedades
IUPAC Name |
nickel;sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.2H2S/h;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJSXTNBQQMXNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NiS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12035-51-7 |
Source


|
| Record name | Nickel sulfide (NiS2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














